2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC20115678
Molecular Formula: C16H12ClN3OS2
Molecular Weight: 361.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12ClN3OS2 |
|---|---|
| Molecular Weight | 361.9 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C16H12ClN3OS2/c17-12-7-5-11(6-8-12)9-18-20-15(21)10-22-16-19-13-3-1-2-4-14(13)23-16/h1-9H,10H2,(H,20,21)/b18-9+ |
| Standard InChI Key | TWZHCXVBXGQJDD-GIJQJNRQSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)Cl |
Introduction
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is a synthetic organic compound that combines a benzothiazole moiety with a hydrazide functional group. This complex structure includes a chlorophenyl group attached to the hydrazide nitrogen, contributing to its unique stereochemistry indicated by the (E) configuration. The presence of both sulfur and nitrogen heteroatoms enhances its structural uniqueness.
Synthesis
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide typically involves multi-step organic reactions. Although specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance spectroscopy (NMR) are used to monitor the reaction progress and confirm the structure of intermediates and final products.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in drug discovery and development. Its structural features, including the benzothiazole and hydrazide groups, suggest it could exhibit antifungal and antibacterial properties, similar to other compounds with related structures.
Potential Applications:
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Medicinal Chemistry: Drug discovery and development.
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Antifungal and Antibacterial Properties: Similar to other benzothiazole derivatives.
Related Compounds
Several compounds share structural similarities with 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline | C13H9ClN2S | Lacks hydrazide group. |
| 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide | C18H17ClN4OS | Contains dimethylamino group. |
| 2-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)-4-chloro-N-[2-(4-chlorophenyl)ethyl]benzamide | C20H20ClN4OS2 | Features sulfonamide functionality. |
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